3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride
CAS No.: 1220035-98-2
Cat. No.: VC3065576
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220035-98-2 |
|---|---|
| Molecular Formula | C14H21Cl2NO |
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | 3-(4-tert-butyl-2-chlorophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20ClNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H |
| Standard InChI Key | BHOIHGQSXIZTOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl |
Introduction
Physical and Chemical Properties
Molecular Composition and Structure
3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride possesses a molecular formula of C14H21Cl2NO. This formula accounts for the pyrrolidine ring (C4H8N), the phenoxy linkage (O), the tert-butyl group (C4H9), the chloro substituent (Cl), and the hydrochloride salt (HCl). The molecular weight of this compound is approximately 290.2 g/mol, calculated based on the atomic weights of its constituent elements . The compound features a central phenoxy ether linkage that connects the heterocyclic pyrrolidine ring to the substituted benzene ring, creating a flexible molecule with multiple points of potential interaction with biological targets.
The structural arrangement consists of a pyrrolidine ring attached at the 3-position to an oxygen atom, which in turn links to a benzene ring bearing a tert-butyl group at position 4 and a chloro substituent at position 2. This specific arrangement of substituents creates a unique electronic and steric profile that distinguishes it from positional isomers and related compounds. The presence of the tert-butyl group adds significant lipophilicity and steric bulk to the molecule, while the chloro substituent contributes to electronic effects and potential hydrogen-bonding interactions.
Physical State and Characteristics
Based on similar compounds in this class, 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride likely exists as a crystalline solid at room temperature. As a hydrochloride salt, it would be expected to demonstrate enhanced water solubility compared to its free base form, making it potentially more suitable for pharmaceutical formulations requiring aqueous dissolution. The presence of both hydrophilic and hydrophobic moieties within the molecule creates an amphiphilic character that influences its solubility profile across different solvents.
Chemical Reactivity and Behavior
Functional Group Reactivity
The chemical reactivity of 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride is governed by its constituent functional groups. The pyrrolidine nitrogen represents a basic center capable of participating in acid-base reactions, nucleophilic substitutions, and potentially serving as a hydrogen bond acceptor in biological systems. As a secondary amine in its free base form, the pyrrolidine nitrogen can undergo N-alkylation, acylation, and other transformations typical of secondary amines. The salt form modifies this reactivity, with the protonated nitrogen bearing a positive charge.
The phenoxy ether linkage is relatively stable under most conditions but may undergo cleavage under strongly acidic or basic conditions, or in the presence of strong nucleophiles. The aromatic ring with its tert-butyl and chloro substituents presents a system capable of electrophilic aromatic substitution reactions, although the presence of these substituents affects the regioselectivity and rate of such reactions. The chloro substituent can potentially participate in metal-catalyzed coupling reactions under appropriate conditions, offering a handle for further functionalization.
Stability Considerations
Synthesis and Production
Synthetic Approaches
The synthesis of 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride would likely follow established methods for related phenoxypyrrolidine derivatives. A typical synthetic route might involve:
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Preparation of appropriately substituted phenol (4-tert-butyl-2-chlorophenol)
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O-alkylation of the phenol with a suitable pyrrolidine derivative bearing a leaving group at the 3-position
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Deprotection steps if protected intermediates are used
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Salt formation using hydrogen chloride to yield the final hydrochloride product
By analogy to the synthesis of related compounds, a potential synthetic pathway might utilize a 3-hydroxypyrrolidine derivative, such as N-protected 3-hydroxypyrrolidine . This precursor could be activated as a mesylate or tosylate to facilitate the nucleophilic substitution with the phenol. The reaction conditions would likely involve a base such as potassium carbonate or sodium hydride in an aprotic solvent to facilitate the substitution reaction.
Key Intermediates and Challenges
Critical intermediates in the synthesis would include the appropriately substituted phenol and functionalized pyrrolidine components. The 4-tert-butyl-2-chlorophenol may be prepared through direct chlorination of 4-tert-butylphenol or through alternative aromatic substitution methods. The pyrrolidine component might be derived from commercially available N-protected 3-hydroxypyrrolidine, which would subsequently require activation and coupling.
Potential synthetic challenges include regioselectivity during the preparation of the substituted phenol, optimization of the etherification conditions, and efficient salt formation without degradation of the product. The steric bulk of the tert-butyl group may influence reaction rates and yields, potentially requiring adjusted reaction conditions compared to less hindered analogs. Purification steps would be essential to ensure removal of unreacted starting materials and side products.
Analytical Characterization
Spectroscopic and Analytical Methods
Identification and characterization of 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride would typically employ multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method, with characteristic signals for the pyrrolidine protons, aromatic protons, and the distinctive tert-butyl group appearing as a singlet at approximately 1.3-1.4 ppm in the 1H NMR spectrum. The 13C NMR would display signals corresponding to the quaternary carbons, including those bearing the tert-butyl and chloro substituents.
Mass spectrometry would provide molecular weight confirmation, with expected fragment patterns reflecting the cleavage of the tert-butyl group and other structural features. High-resolution mass spectrometry would enable accurate mass determination, confirming the molecular formula. Infrared spectroscopy would reveal characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and pyrrolidine N-H stretching vibrations.
X-ray crystallography, if single crystals could be obtained, would provide definitive structural confirmation, including bond angles, lengths, and three-dimensional arrangement. Elemental analysis would confirm the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing additional verification of the molecular formula.
Identification Parameters
For analytical identification purposes, key parameters would include:
| Parameter | Expected Value/Range | Technique |
|---|---|---|
| Molecular Weight | 290.2 g/mol | Mass Spectrometry |
| Melting Point | ~180-250°C (estimated) | Differential Scanning Calorimetry |
| 1H NMR tert-Butyl Signal | ~1.3-1.4 ppm (s, 9H) | Nuclear Magnetic Resonance |
| Characteristic MS Fragments | m/z 254 [M-HCl]+ | Mass Spectrometry |
| UV Absorption Maximum | ~260-280 nm | UV-Visible Spectroscopy |
These analytical parameters would provide a fingerprint for identification and purity assessment of the compound. High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods would likely be developed for quantitative analysis and purity determination, with specific retention times under standardized conditions serving as additional identification parameters.
Comparison with Related Compounds
Structural Analogs
Several structural analogs bear similarity to 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride, each with potential differences in physical, chemical, and biological properties:
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride | Reversed positions of tert-butyl and chloro groups | Altered electronic distribution and binding orientation |
| 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride | Sec-butyl instead of tert-butyl, additional methylene spacer | Different steric profile and conformational flexibility |
| 3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine (free base) | Non-salt form | Reduced water solubility, different pharmacokinetics |
The positional isomer 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride has been documented in chemical databases with CID 56830882 , with a molecular weight of 290.2 g/mol and the same molecular formula as our target compound. The compound 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride contains a more flexible sec-butyl group and an additional methylene spacer between the pyrrolidine and phenoxy portions, potentially conferring different pharmacokinetic properties.
Significance of Structural Variations
The presence or absence of the methylene spacer between the pyrrolidine and phenoxy portions, as seen in some analogs, affects the flexibility and conformational space accessible to the molecule. This structural feature may influence receptor selectivity and binding affinity by altering the relative orientation of the pyrrolidine and phenyl portions when interacting with biological targets.
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